For Researchers, Scientists, and Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

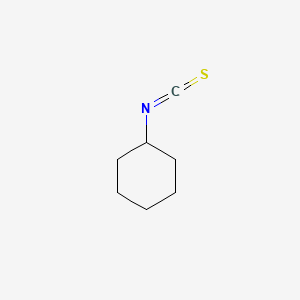

An In-depth Technical Guide to the Chemical Properties of Cyclohexyl Isothiocyanate

Introduction

Cyclohexyl isothiocyanate (CH-ITC) is an organosulfur compound featuring a cyclohexyl group attached to the nitrogen atom of an isothiocyanate functional group (-N=C=S). This versatile molecule serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][] Its unique reactivity, conferred by the electrophilic carbon atom of the isothiocyanate moiety, allows for a wide range of chemical transformations, most notably the formation of thiourea (B124793) derivatives.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of cyclohexyl isothiocyanate, tailored for professionals in research and drug development. The potential biological activities, including antimicrobial and anticancer properties, are also discussed.[1][5]

Chemical and Physical Properties

Cyclohexyl isothiocyanate is a colorless to pale yellow liquid distinguished by a pungent odor characteristic of isothiocyanates.[1][5] It is sparingly soluble in water but demonstrates good solubility in a variety of organic solvents.[5][6] The cyclohexyl group, being a non-aromatic aliphatic substituent, influences the compound's lipophilicity and modulates the reactivity of the isothiocyanate group.[7]

Table 1: Physical and Chemical Properties of Cyclohexyl Isothiocyanate

| Property | Value | Reference(s) |

| CAS Number | 1122-82-3 | [8] |

| Molecular Formula | C₇H₁₁NS | [5] |

| Molecular Weight | 141.23 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Odor | Pungent | [5][6] |

| Boiling Point | 218-219 °C (lit.) | [1] |

| Density | 0.996 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.533 - 1.539 (lit.) | [1] |

| Flash Point | 95 °C (203 °F) - closed cup | |

| Water Solubility | 0.39 g/L (at 20 °C) | [6] |

| SMILES | C1CCC(CC1)N=C=S | [6] |

| InChIKey | MZSJGCPBOVTKHR-UHFFFAOYSA-N | [5] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of cyclohexyl isothiocyanate. The key spectral features are summarized below.

Table 2: Spectroscopic Data for Cyclohexyl Isothiocyanate

| Technique | Key Features | Reference(s) |

| FT-IR | Strong, broad absorption band for the asymmetric -N=C=S stretch, typically in the 2140-1990 cm⁻¹ range. | [7] |

| ¹H NMR | Multiplets corresponding to the 11 protons of the cyclohexyl ring. A multiplet for the single proton attached to the nitrogen-bearing carbon is also present. | [9][10] |

| ¹³C NMR | Signals corresponding to the carbons of the cyclohexyl ring and the characteristic signal for the -N=C=S carbon. | [11] |

| Mass Spectrometry (GC-MS) | Molecular ion peak [M+] at m/z = 141. | [8][9] |

Chemical Reactivity and Mechanisms

The chemical behavior of cyclohexyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group, making it susceptible to attack by nucleophiles.[12] The cyclohexyl group is weakly electron-donating via an inductive effect, which slightly reduces the electrophilicity of this carbon compared to isothiocyanates with electron-withdrawing groups.[7]

Nucleophilic Addition Reactions

The most common reaction of isothiocyanates is nucleophilic addition, particularly with primary and secondary amines, to yield N,N'-disubstituted thioureas.[4] This reaction is typically rapid and exothermic.[4] Other nucleophiles like alcohols and water can also react, though generally under more forcing conditions. The compound is known to be moisture-sensitive, reacting with water.[13][14]

Caption: General mechanism of nucleophilic addition to cyclohexyl isothiocyanate.

Stability and Decomposition

Cyclohexyl isothiocyanate is stable under standard ambient conditions but is sensitive to moisture.[13][14] It can react violently with strong oxidizing agents, acids, strong bases, water, and alcohols.[14] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[6][14]

Experimental Protocols

Detailed methodologies for the synthesis of cyclohexyl isothiocyanate and its subsequent reaction to form thioureas are provided below.

Synthesis of Cyclohexyl Isothiocyanate from Cyclohexylamine (B46788)

This protocol is adapted from a general one-pot process for synthesizing isothiocyanates from primary amines using carbon disulfide under aqueous conditions.[4][9] This method avoids the use of highly toxic reagents like thiophosgene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine cyclohexylamine (20 mmol), potassium carbonate (K₂CO₃, 40 mmol), and 20 mL of water.

-

Formation of Dithiocarbamate (B8719985): Cool the flask in an ice bath. Add carbon disulfide (CS₂, 24 mmol) dropwise to the stirring suspension over 20-30 minutes, maintaining the temperature at or below room temperature.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The formation of the intermediate dithiocarbamate salt can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Separately, prepare a solution of 2,4,6-trichloro-1,3,5-triazine (TCT, 10 mmol) in 15 mL of dichloromethane (B109758) (CH₂Cl₂).

-

Isothiocyanate Formation: Add the TCT solution dropwise to the vigorously stirring aqueous mixture over 30-60 minutes, keeping the temperature at 0 °C.

-

Work-up and Purification: After the addition is complete, stir the biphasic mixture for an additional 30 minutes at 0 °C. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure cyclohexyl isothiocyanate.

Caption: Experimental workflow for the synthesis of cyclohexyl isothiocyanate.

Synthesis of a Thiourea Derivative

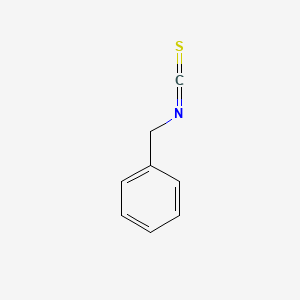

This protocol describes the general reaction of cyclohexyl isothiocyanate with a primary amine to form an N-cyclohexyl-N'-substituted thiourea.[4]

Experimental Protocol:

-

Reaction Setup: Dissolve cyclohexyl isothiocyanate (10 mmol) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (20 mL) in a round-bottom flask with a magnetic stirrer.

-

Amine Addition: Add the desired primary amine (e.g., benzylamine, 10 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: The reaction is often exothermic and proceeds quickly. Stir the mixture for 1-2 hours at room temperature.

-

Product Isolation: The thiourea product often precipitates from the solution upon formation or after cooling. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield the pure thiourea derivative.

Applications in Drug Development and Research

Isothiocyanates (ITCs) are a class of compounds extensively studied for their health benefits, including chemopreventive and therapeutic properties.[15][16][17]

-

Anticancer Activity: ITCs are known to induce apoptosis, inhibit cell cycle progression, and modulate signaling pathways like MAPK in cancer cells.[17] They can also induce phase II detoxification enzymes, which help in neutralizing carcinogens.[16]

-

Antimicrobial Agents: CH-ITC and related compounds have been explored for their potential antimicrobial and antifungal activities.[6]

-

Synthetic Intermediate: As a versatile electrophile, CH-ITC is a valuable reagent for introducing the cyclohexylthiourea moiety into more complex molecules, a common scaffold in medicinal chemistry.[]

Biological Mechanism of Action: The Keap1-Nrf2 Pathway

A key mechanism for the chemopreventive effects of ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[15][18] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including phase II detoxification and antioxidant enzymes.[18]

Caption: Simplified Keap1-Nrf2 signaling pathway activated by isothiocyanates.

Safety and Handling

Cyclohexyl isothiocyanate is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[8][19] It is harmful if swallowed, inhaled, or in contact with skin.[8][14] It is a skin and respiratory sensitizer, meaning it can cause allergic reactions upon exposure.[8][13] The compound is also a lachrymator (causes tears).[14][20]

-

Handling: Always handle cyclohexyl isothiocyanate in a well-ventilated chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[19][20] Avoid inhalation of vapors.[19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][14] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) if possible.[6][13] Store away from incompatible materials such as acids, bases, oxidizing agents, and water.[14]

-

First Aid: In case of skin contact, immediately wash off with soap and plenty of water.[19] For eye contact, rinse cautiously with water for several minutes.[19] If inhaled, move the person to fresh air.[19] In all cases of exposure, seek immediate medical attention.[19][21]

Conclusion

Cyclohexyl isothiocyanate is a valuable reagent with well-defined chemical properties and reactivity. Its ability to readily form thioureas makes it a cornerstone in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Furthermore, the growing body of research on the biological activities of isothiocyanates highlights the potential of CH-ITC and its derivatives as leads in drug discovery. A thorough understanding of its chemical properties, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 3. CYCLOHEXYL ISOTHIOCYANATE | 1122-82-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 1122-82-3: Cyclohexyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclohexyl Isothiocyanate|CAS 1122-82-3|Reagent [benchchem.com]

- 8. Cyclohexyl isothiocyanate | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 10. CYCLOHEXYL ISOTHIOCYANATE(1122-82-3) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 16. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]